molecular formula C9H9F3N2O B2720195 (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile CAS No. 886502-60-9

(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile

Cat. No.: B2720195
CAS No.: 886502-60-9
M. Wt: 218.179
InChI Key: TUGAEQANYNUJPL-FDTUMDBZSA-N
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Description

(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethyl ketone with a dimethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines.

Scientific Research Applications

(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z,3E)-2-[(dimethylamino)methylidene]-5-oxohex-3-enenitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enamide: Contains an amide group instead of a nitrile group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E,2Z)-2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3/b4-3+,7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGAEQANYNUJPL-FDTUMDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC(=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C/C(=O)C(F)(F)F)\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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